molecular formula C6H10Cl2N2O2 B14586479 N~1~,N~6~-Dichlorohexanediamide CAS No. 61382-97-6

N~1~,N~6~-Dichlorohexanediamide

Cat. No.: B14586479
CAS No.: 61382-97-6
M. Wt: 213.06 g/mol
InChI Key: HKQRKPLIKMHFGP-UHFFFAOYSA-N
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Description

N¹,N⁶-Dichlorohexanediamide belongs to the class of N,N'-disubstituted hexanediamides, characterized by a six-carbon diamine backbone with amide linkages at both termini. These compounds are typically synthesized via nucleophilic substitution or coupling reactions, with applications ranging from materials science to bioactive molecule development .

Properties

CAS No.

61382-97-6

Molecular Formula

C6H10Cl2N2O2

Molecular Weight

213.06 g/mol

IUPAC Name

N,N'-dichlorohexanediamide

InChI

InChI=1S/C6H10Cl2N2O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4H2,(H,9,11)(H,10,12)

InChI Key

HKQRKPLIKMHFGP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCl)CC(=O)NCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Dichlorohexanediamide typically involves the chlorination of hexanediamide. One common method is the reaction of hexanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of N1,N~6~-Dichlorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Dichlorohexanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~,N~6~-Dichlorohexanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~6~-Dichlorohexanediamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with other molecules. This property makes it useful in various chemical syntheses and modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N¹,N⁶-Dichlorohexanediamide analogues, focusing on substituent effects, molecular properties, and synthesis strategies.

Structural and Substituent Variations

Key analogues include:

N¹,N⁶-bis[4-(dimethylamino)phenyl]hexanediamide (CAS 109845-20-7): Substituted with electron-donating dimethylamino groups, increasing basicity and solubility in polar solvents .

N¹,N⁶-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]hexanediamide (C₂₆H₃₂N₂O₆): Incorporates benzodioxinyl moieties, which may confer steric hindrance and influence conformational stability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties
N¹,N⁶-bis{3-chloro-4-nitrophenyl}hexanediamide C₁₈H₁₆Cl₂N₄O₆ 454.25 Electron-withdrawing (Cl, NO₂) High polarity, low solubility in non-polar solvents
N¹,N⁶-bis[4-(dimethylamino)phenyl]hexanediamide C₂₂H₃₀N₄O₂ 382.50 Electron-donating (NMe₂) Enhanced basicity, moderate solubility in water
N¹,N⁶-bis[1-(benzodioxinyl)ethyl]hexanediamide C₂₆H₃₂N₂O₆ 492.55 Sterically bulky (benzodioxin) Reduced reactivity due to steric effects

Functional Implications

  • Electron-withdrawing groups (e.g., Cl, NO₂): Increase thermal stability and resistance to hydrolysis, making such compounds suitable for high-performance polymers or corrosion inhibitors .
  • Electron-donating groups (e.g., NMe₂): Improve solubility in aqueous media, relevant for drug delivery systems or catalytic intermediates .
  • Benzodioxinyl substituents : May enhance photostability or serve as fluorophores in optoelectronic materials .

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